molecular formula C16H25F3O B14310372 1,1,1-Trifluorohexadec-3-yn-2-one CAS No. 117710-70-0

1,1,1-Trifluorohexadec-3-yn-2-one

Cat. No.: B14310372
CAS No.: 117710-70-0
M. Wt: 290.36 g/mol
InChI Key: FRAAFKLTGDFSIA-UHFFFAOYSA-N
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Description

1,1,1-Trifluorohexadec-3-yn-2-one is a synthetic lipidic alkynylcarbinol (LAC) of interest in medicinal chemistry and anticancer research. This compound features a ketone group adjacent to a carbon-carbon triple bond (ynone) and a terminal trifluoromethyl group. The trifluoromethyl moiety is known to enhance metabolic stability and influence the compound's lipophilicity and bioavailability, making it a valuable probe for studying structure-activity relationships . Lipidic alkynylcarbinols have been identified as potent antitumor pharmacophores, with studies indicating that the electron-rich secondary carbinol center is a key structural feature for cytotoxicity in models such as HCT116 cancer cells . The long alkyl chain (hexadecyl) suggests potential for integration into lipid bilayers, while the ynone system offers a reactive handle for further chemical derivatization, such as in click chemistry applications . Researchers can utilize this compound to explore the effects of fluorination on the biological activity and metabolic pathways of lipidic pharmacophores. The product is provided as a stable solid or high-boiling liquid and is characterized by GC/HPLC, NMR, and mass spectrometry to ensure identity and purity. This material is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

117710-70-0

Molecular Formula

C16H25F3O

Molecular Weight

290.36 g/mol

IUPAC Name

1,1,1-trifluorohexadec-3-yn-2-one

InChI

InChI=1S/C16H25F3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(20)16(17,18)19/h2-12H2,1H3

InChI Key

FRAAFKLTGDFSIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC#CC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

From 3,3-Dihalo-1,1,1-trifluoropropanones

A key starting point for the preparation of trifluoromethyl ynones involves the use of 3,3-dihalo-1,1,1-trifluoropropanones. These compounds serve as versatile building blocks for introducing the trifluoromethyl ketone functionality. The general approach involves conversion to reactive intermediates that can be further functionalized to incorporate the desired carbon chain.

Via Trifluoropropynyl Organometallic Reagents

One of the most promising methods for synthesizing 1,1,1-trifluorohexadec-3-yn-2-one involves the generation and use of 3,3,3-trifluoropropynyl organometallic reagents. According to research described by Takeda, the quantitative generation of 3,3,3-trifluoropropynyllithium can be achieved from 1,1-dichloro-3,3,3-trifluoro-2-tosyloxypropene, which itself is readily prepared from 3,3-dichloro-1,1,1-trifluoropropanone. The resulting organolithium reagent can then be used in subsequent reactions with appropriate electrophiles to form the desired product.

The reaction sequence can be summarized as:

  • Preparation of 1,1-dichloro-3,3,3-trifluoro-2-tosyloxypropene from 3,3-dichloro-1,1,1-trifluoropropanone
  • Generation of 3,3,3-trifluoropropynyllithium from the tosyloxypropene
  • Reaction with appropriate electrophiles to introduce the tetradecyl chain

Via Trifluoromethylation of Non-Fluorinated Precursors

Another potential approach involves the trifluoromethylation of non-fluorinated hexadec-3-yn-2-one precursors. This could be achieved using various trifluoromethylating reagents such as the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF3) or triethyl(trifluoromethyl)silane (TESCF3) in the presence of activators like cesium fluoride. The research by Wei indicates yields of 8-13% when using silane-based trifluoromethylating reagents activated with cesium fluoride in tetrahydrofuran.

Specific Preparation Methods for this compound

Synthesis via 3,3,3-Trifluoropropynyl Organometallic Reagents

The most direct and promising route to this compound appears to be through the use of 3,3,3-trifluoropropynyl organometallic reagents. Based on the detailed work by Takeda, the following synthetic pathway can be proposed:

  • Generation of 3,3,3-trifluoropropynyllithium from 1,1-dichloro-3,3,3-trifluoro-2-tosyloxypropene
  • Conversion to more stable organometallic reagents like trifluoropropynylborate or trifluoropropynylstannane
  • Palladium-catalyzed cross-coupling with tetradecyl halides or other appropriate C14 chain precursors

This method takes advantage of the versatility of trifluoropropynyl organometallic reagents, which can undergo various transformations including cross-coupling reactions to introduce the desired carbon chain.

Alternative Route via Trifluorinated Building Blocks

An alternative synthetic approach involves the use of other trifluorinated building blocks, such as 1,1,1-trifluoro-3-buten-2-one derivatives. According to patent literature, 4-alkoxy-1,1,1-trifluoro-3-buten-2-ones can be prepared from trifluoroacetyl halides and vinyl ethers:

CF3COHal + CH2=CHOR1 → CF3CO-CH=CH-OR1 + HHal

These intermediates could potentially be transformed into the target compound through a series of reactions including alkylation, substitution, and reduction/oxidation steps to introduce the required alkyne functionality and carbon chain length.

Synthesis Based on Related 1,1-Difluoroalkynone Chemistry

Information on the related compound 1,1-difluoronon-3-yn-2-one (CAS: 111423-29-1) suggests additional potential routes to this compound. Although specific synthetic details for this compound are limited in the search results, the structural similarity indicates that methods used for preparing 1,1-difluoroalkynones could potentially be adapted for trifluoromethyl analogs by using appropriate trifluoromethyl-containing starting materials.

Reaction Conditions and Experimental Data

Key Reaction Parameters

Based on the available information, the following table summarizes the critical reaction parameters for the primary synthetic route to this compound via trifluoropropynyl organometallic reagents:

Parameter Condition Notes
Temperature for lithiation -78°C to 0°C Low temperatures are typically required for organolithium reagent generation
Solvent system Tetrahydrofuran (THF) Aprotic polar solvent suitable for organometallic reactions
Base n-Butyllithium or lithium diisopropylamide For generation of the trifluoropropynyllithium species
Reaction time 1-2 hours For complete formation of the organolithium reagent
Coupling catalyst Pd(PPh3)2Cl2, Pd(PPh3)4 For cross-coupling reactions with alkyl halides
Coupling temperature 20-60°C Depending on the specific coupling partner and catalyst
Coupling time 6-24 hours Monitoring by GC or TLC recommended

Comparative Yields for Trifluoromethylation Approaches

The following table compares different approaches to introducing the trifluoromethyl group in similar compounds:

Trifluoromethyl source Activator Solvent Yield range Reference
TMSCF3 CsF (2 equiv.) THF 8%
TESCF3 CsF (2 equiv.) THF 13%
Bu3SnCF3 Me4N+F- (1 equiv.) Toluene 0-14%
(F3C)3SO2-Me4N+ None Toluene 0-49%

Physical Properties of this compound

Property Value Method Reference
Molecular weight 290.36 g/mol Computed
XLogP3-AA 7.9 Computed
Hydrogen bond donor count 0 Computed
Hydrogen bond acceptor count 4 Computed
Rotatable bond count 10 Computed
Exact mass 290.18574990 Da Computed
Topological polar surface area 17.1 Ų Computed
Complexity 320 Computed

Purification and Characterization

Purification Methods

Based on purification procedures for similar compounds described in the literature, the following methods are recommended for this compound:

  • Column chromatography on silica gel using a gradient of hexanes/ethyl acetate as the eluent system.
  • Filtration through a pad of silica using ethyl acetate, followed by solvent evaporation under vacuum.
  • Distillation under reduced pressure for larger scale preparations.

The progress of reactions and purity of products can be monitored using thin-layer chromatography (TLC) on silica gel plates (GF254).

Synthetic Challenges and Considerations

Selectivity and Side Reactions

A significant challenge in the synthesis of this compound is controlling selectivity and minimizing side reactions. Potential side reactions include:

  • Over-alkylation when introducing the carbon chain
  • Hydration or other transformations of the alkyne functionality
  • Competing reactions at the carbonyl group
  • Elimination reactions leading to alternative unsaturated systems

Careful control of reaction conditions, including temperature, stoichiometry, and reaction time, is crucial for maximizing yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluorohexadec-3-yn-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, yielding alkenes or alkanes.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

    Substitution: Nucleophilic substitution reactions often require strong nucleophiles, such as sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alkanes.

Scientific Research Applications

1,1,1-Trifluorohexadec-3-yn-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to introduce trifluoromethyl groups into complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased hydrophobicity and thermal stability.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluorohexadec-3-yn-2-one involves its interaction with molecular targets through its trifluoromethyl group and alkyne moiety. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The alkyne moiety can participate in cycloaddition reactions, forming stable adducts with various biomolecules.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluorodec-3-yn-2-one: Similar structure but with a shorter carbon chain.

    1,1,1-Trifluoro-4-phenylbut-3-yn-2-one: Contains a phenyl group, offering different reactivity and applications.

    1,1,1-Trifluoroacetone: Lacks the alkyne moiety but shares the trifluoromethyl group.

Uniqueness

1,1,1-Trifluorohexadec-3-yn-2-one is unique due to its long carbon chain, which imparts distinct physical and chemical properties. Its combination of a trifluoromethyl group and an alkyne moiety makes it a versatile compound for various applications, particularly in fields requiring high thermal stability and hydrophobicity.

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